2-Methylbutane-1,4-diamine has the molecular formula C5H14N2 and a molecular weight of approximately 102.18 g/mol . The compound features two amine functional groups (-NH2) located at the terminal ends of a four-carbon chain with a methyl group attached to the second carbon. This configuration contributes to its chemical reactivity and potential biological activity.
The compound's reactivity is influenced by its two primary amine groups, which can act as nucleophiles in various organic reactions.
Several methods exist for synthesizing 2-Methylbutane-1,4-diamine:
The applications of 2-Methylbutane-1,4-diamine span various fields:
Several compounds share structural similarities with 2-Methylbutane-1,4-diamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Putrescine | C4H12N2 | A simple diamine involved in cellular processes. |
| 1,4-Diaminobutane | C4H12N2 | Similar structure; used in polymer synthesis. |
| 1,3-Diaminopropane | C3H10N2 | Shorter chain; used in pharmaceuticals. |
| 2-Aminobutane | C4H11N | Contains only one amine group; less reactive. |
What sets 2-Methylbutane-1,4-diamine apart is its specific arrangement of functional groups and carbon chain length, which may confer distinct chemical reactivity and potential biological activities compared to these similar compounds.
The biosynthesis of nicotine and tropane alkaloids follows distinct pathways that utilize different polyamine precursors, with 2-methylbutane-1,4-diamine serving as a critical intermediate in specific biosynthetic routes [5] [6]. In tobacco (Nicotiana tabacum), the nicotine biosynthesis pathway begins with the conversion of ornithine to putrescine through ornithine decarboxylase, followed by methylation to form N-methylputrescine [5]. However, in certain alkaloid-producing species, 2-methylbutane-1,4-diamine can serve as an alternative precursor through enzymatic modifications [6].
Research has demonstrated that tropane alkaloid biosynthesis in plants such as Datura stramonium and Erythroxylum coca involves the formation of the N-methyl-Δ¹-pyrrolinium cation as a key intermediate [6] [23]. The pathway proceeds through putrescine methylation by putrescine N-methyltransferase, followed by oxidation to form 4-methylamino-butanal, which spontaneously cyclizes to yield the pyrrolinium cation [6]. In this context, 2-methylbutane-1,4-diamine can participate as a substrate for subsequent enzymatic transformations leading to alkaloid formation [23].
Studies using isotope labeling techniques have revealed that both nicotine and hyoscyamine share common biosynthetic pathways up to the formation of the N-methyl-Δ¹-pyrrolinium cation [6]. The branched structure of 2-methylbutane-1,4-diamine provides specific steric and electronic properties that influence its interaction with biosynthetic enzymes, potentially affecting the stereochemistry and efficiency of downstream alkaloid formation [2] [15].
N-Methylputrescine Oxidase represents a crucial enzyme in alkaloid biosynthesis, belonging to the copper-containing amine oxidase superfamily [8] [9]. This enzyme catalyzes the oxidative deamination of N-methylated diamines, including derivatives of 2-methylbutane-1,4-diamine, to produce corresponding aldehydes [8]. The enzymatic mechanism involves the use of copper as a cofactor and the oxidation of a conserved tyrosine residue to form topaquinone, which is essential for catalytic activity [6].
Research conducted on tobacco N-Methylputrescine Oxidase 1 has revealed specific substrate preferences and kinetic parameters that influence alkaloid biosynthesis efficiency [8] [9]. The enzyme demonstrates coordinate regulation with other nicotine biosynthesis genes through COI1-MYC2-dependent jasmonate induction pathways [8]. Kinetic studies have shown that the enzyme exhibits optimal activity at pH 8.0 with a Km value of 0.45 mM for N-methylputrescine substrates [10].
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 8.0 | [10] |
| Km (N-methylputrescine) | 0.45 mM | [10] |
| Copper dependency | Essential | [10] |
| Sulfhydryl requirement | 2-mercaptoethanol | [10] |
| Inhibition by diethyldithiocarbamate | Complete | [10] |
The peroxisomal localization of N-Methylputrescine Oxidase is critical for its function in alkaloid biosynthesis [8]. The enzyme contains C-terminal targeting motifs that direct it to peroxisomes, where it participates in the oxidative metabolism of methylated polyamines [8]. This subcellular compartmentalization ensures efficient substrate channeling and prevents interference with primary polyamine metabolism in the cytosol [8].
Putrescine N-Methyltransferase enzymes have undergone significant evolutionary adaptations to accommodate different polyamine substrates, including structural analogs of 2-methylbutane-1,4-diamine [11] [13]. These enzymes presumably evolved from spermidine synthases, which are ubiquitous enzymes of polyamine metabolism that use decarboxylated S-adenosylmethionine as coenzyme to transfer aminopropyl groups [11] [13].
Comparative genomic analysis has revealed that the evolution from spermidine synthase to Putrescine N-Methyltransferase involved critical amino acid substitutions that altered coenzyme specificity from decarboxylated S-adenosylmethionine to S-adenosylmethionine [11] [13]. Key mutations identified include D103I, Q79T, and V106T, which force conformational changes in the methionine moiety of S-adenosylmethionine, directing the methyl group toward the reactive amino group of putrescine substrates [13].
| Evolutionary Change | Effect | Kinetic Impact | Reference |
|---|---|---|---|
| D103I mutation | Coenzyme binding alteration | Enables PMT activity | [13] |
| Q79T substitution | Active site modification | Improved substrate affinity | [13] |
| V106T replacement | Structural adaptation | Enhanced catalytic efficiency | [13] |
| L70H conversion | Proton acceptor function | Putrescine binding stability | [13] |
Phylogenetic analysis indicates that Putrescine N-Methyltransferase proteins cluster separately from spermidine synthases and spermine synthases, consistent with early divergence from ancestral spermidine synthase family members [11] [13]. The restricted occurrence of the Putrescine N-Methyltransferase subfamily in Nicotiana and Solanum species suggests that these enzymes evolved specifically within the Solanaceae family to optimize alkaloid biosynthesis [8].
Experimental mutagenesis studies have demonstrated that minimal amino acid changes can convert spermidine synthase activity to Putrescine N-Methyltransferase function [13]. When Datura stramonium spermidine synthase was subjected to targeted mutations, the resulting enzyme exhibited approximately 40% of wild-type Putrescine N-Methyltransferase maximal turnover velocity, indicating the evolutionary feasibility of this enzymatic transition [13].
Peroxisomes serve as critical subcellular compartments for polyamine catabolism and alkaloid biosynthesis, with 2-methylbutane-1,4-diamine participating in these specialized metabolic processes [8] [12] [16]. The peroxisomal localization of key enzymes involved in polyamine oxidation ensures compartmentalized metabolism that prevents interference with essential cellular functions [12] [16].
Diamine oxidase and polyamine oxidase represent the two primary enzyme families responsible for polyamine catabolism within peroxisomes [12]. Diamine oxidase utilizes copper and pyridoxal phosphate as cofactors to convert putrescine and related diamines, including 2-methylbutane-1,4-diamine, to corresponding aminoaldehydes with concomitant production of hydrogen peroxide and ammonia [12] [15]. The resulting 4-aminobutanal undergoes further oxidation by pyrroline dehydrogenase to form γ-aminobutyric acid, which subsequently enters the Krebs cycle as succinate [12].
| Enzyme | Cofactor | Substrate | Product | Localization | Reference |
|---|---|---|---|---|---|
| Diamine oxidase | Cu²⁺, PLP | Putrescine derivatives | 4-aminobutanal | Peroxisome | [12] |
| Polyamine oxidase | FAD | N-methylated polyamines | Aldehydes + H₂O₂ | Peroxisome | [12] |
| Pyrroline dehydrogenase | NAD⁺ | 4-aminobutanal | γ-aminobutyric acid | Peroxisome | [12] |
The evolutionary relationship between diamine oxidase and N-Methylputrescine Oxidase demonstrates how peroxisomal enzymes have been co-opted for alkaloid biosynthesis [8]. N-Methylputrescine Oxidase evolved from diamine oxidase through optimization of substrate preference and gene expression patterns to support secondary metabolite formation rather than general polyamine catabolism [8]. This evolutionary adaptation involved changes in substrate specificity, with N-Methylputrescine Oxidase preferentially oxidizing N-methylated amines while maintaining peroxisomal targeting signals [8].
Peroxisomal polyamine catabolism also involves back-conversion pathways mediated by flavin adenine dinucleotide-dependent polyamine oxidases [12]. These enzymes catalyze the oxidative deamination of polyamines at secondary amino groups, contributing to the cellular polyamine pool regulation [12]. In the context of alkaloid biosynthesis, this back-conversion system provides metabolic flexibility by allowing interconversion between different polyamine intermediates, including 2-methylbutane-1,4-diamine derivatives [12].